Home > Products > Screening Compounds P111626 > N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide - 321553-20-2

N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

Catalog Number: EVT-2579686
CAS Number: 321553-20-2
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide can be achieved through various methods, primarily involving the condensation reactions of substituted pyrroles and pyrazoles. One notable approach includes:

  1. Condensation Reaction: The compound can be synthesized via a one-pot reaction involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine in acetonitrile at room temperature. This method emphasizes high yields and efficiency .
  2. Technical Parameters:
    • Solvent: Acetonitrile
    • Temperature: Room temperature
    • Yield: Approximately 87% for some derivatives .

This method allows for the rapid synthesis of various analogues while maintaining structural integrity.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide features a pyrrole ring fused with a pyrazole moiety, which contributes to its biological properties. Key structural characteristics include:

  • Pyrrole Ring: The central pyrrole structure is substituted at the nitrogen atom with a carboxamide group.
  • Pyrazole Substitution: The presence of a phenyl group on the pyrazole increases lipophilicity, which may enhance membrane permeability.

The compound exhibits distinct spectral properties, including characteristic infrared absorption bands for N-H stretching (3435–3352 cm1^{-1}) and amide C=O stretching (1625–1686 cm1^{-1}) .

Chemical Reactions Analysis

N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide participates in various chemical reactions due to its functional groups:

  1. Amide Formation: The carboxamide group allows for further derivatization through reactions with nucleophiles.
  2. Reactivity with Electrophiles: The electron-rich nature of the pyrrole and pyrazole rings enables electrophilic substitution reactions.

These reactions can be utilized to modify the compound for enhanced biological activity or specificity .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide is primarily linked to its inhibition of specific protein kinases, notably the extracellular signal-regulated kinase (ERK). This compound has been shown to bind selectively to ERK, disrupting the Ras/Raf/MEK/ERK signaling pathway, which is crucial in various oncogenic processes .

Key Mechanistic Insights:

  • Binding Affinity: The compound exhibits a Ki value of approximately 2300 nM at pH 7.5 and 30°C, indicating its potency as an inhibitor .

This mechanism underlines its potential as an anti-cancer agent by interfering with cell proliferation signaling pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide are summarized as follows:

PropertyValue
Molecular FormulaC16H16N4OC_{16}H_{16}N_{4}O
Molecular Weight280.32 g/mol
Melting Point188–190 °C
SolubilitySoluble in organic solvents
Infrared Absorption (IR)N-H stretching: 3435–3352 cm1^{-1}
Amide C=O: 1625–1686 cm1^{-1}
Nuclear Magnetic Resonance (NMR)Characteristic shifts between 7.45 and 11.30 ppm for protons

These properties indicate good solubility in organic solvents, which is advantageous for biological assays.

Applications

N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide has several scientific applications:

  1. Anticancer Research: Due to its ability to inhibit ERK, it is being explored as a potential therapeutic agent in cancer treatment.
  2. Biochemical Studies: Its role in signal transduction pathways makes it valuable for studying cellular processes related to growth and apoptosis.
  3. Drug Development: As a lead compound, it can be modified to enhance efficacy or reduce side effects in therapeutic applications .
Discovery and Development of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide as a Targeted Kinase Inhibitor

Historical Context of Pyrazolylpyrrole Scaffolds in Medicinal Chemistry

Pyrazolylpyrrole scaffolds emerged as privileged structures in medicinal chemistry due to their versatile hydrogen-bonding capabilities, aromatic stacking potential, and metabolic stability. The pyrazole ring, a bioisostere for imidazole and phenyl moieties, enables targeted interactions with kinase ATP-binding sites while modulating electronic properties. Early research identified phenylpyrazole derivatives as promising pharmacophores for oncology targets due to their planar conformation and capacity for π-π stacking interactions with protein hydrophobic pockets. These compounds belong to the class of phenylpyrazoles—characterized by a pyrazole core bound to a phenyl group—which demonstrated favorable cellular permeability and kinase affinity profiles [1] [5].

The integration of a pyrrole carboxamide moiety significantly expanded the scaffold's drug design potential. The pyrrole ring's electron-rich nature facilitated interactions with catalytic lysine residues in kinases, while the carboxamide group provided critical hydrogen-bonding anchors. Specifically, N,N-dimethyl carboxamide derivatives demonstrated enhanced cell membrane permeability due to the tertiary amine's reduced hydrogen-bond donor count and balanced lipophilicity. This design strategy proved pivotal in optimizing lead compounds for intracellular targets like the ERK pathway kinases [1] [6]. Medicinal chemistry efforts in the early 2000s systematically explored substitutions at the 3- and 4-positions of the pyrazole ring, revealing that 4-phenyl substitution conferred optimal kinase selectivity by occupying hydrophobic regions adjacent to the ATP-binding cleft. These structure-activity relationship (SAR) studies laid the foundation for developing N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide as a targeted ERK inhibitor [2] [5].

Table 1: Chemical Identifiers of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

PropertyIdentifier
Systematic NameN,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
CAS Registry Number321553-20-2
Molecular FormulaC₁₆H₁₆N₄O
SMILESCN(C)C(=O)C1=CC(=CN1)C2=NNC=C2C3=CC=CC=C3
InChIKeyOPBUUQBZKJSWTN-UHFFFAOYSA-N
DrugBank IDDB06877
ChemSpider ID17993342
Alternate NamesPyrrole Carboxamide Analog 1; 19A

Rational Design Strategies for ERK Pathway Modulation

The rational design of N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide centered on disrupting the Ras/Raf/MEK/ERK signaling cascade—a pathway hyperactivated in numerous cancers. ERK2 (MAPK1), a serine/threonine kinase, was prioritized as a direct target due to its role as a convergence point for oncogenic signals and its "druggable" active site. Computational modeling revealed that the pyrazolylpyrrole core could occupy the adenine-binding pocket of ERK2 through complementary shape matching, with the phenylpyrazole extension accessing a hydrophobic region adjacent to the phosphate-binding loop [1] [2].

X-ray crystallography (PDB ID: 2OJG) at 2.00 Å resolution demonstrated a unique "flipped" binding mode where the pyrazolylpyrrole scaffold engages ERK2. Specifically:

  • The pyrrole carboxamide forms critical hydrogen bonds with the kinase's hinge region via the carbonyl oxygen and backbone amide of Met108
  • The N,N-dimethyl group projects toward solvent-exposed regions, reducing desolvation energy penalties
  • The 4-phenylpyrazole moiety inserts into a hydrophobic pocket formed by Ile31, Leu156, and Val39
  • The pyrazole nitrogen (N2) establishes a water-mediated hydrogen bond with Asp167 in the DFG motif [2]

This binding conformation effectively stabilized the kinase in an inactive state while avoiding steric clashes with the conserved glycine-rich loop. Selectivity over cyclin-dependent kinases (CDKs) and JNK kinases was engineered by exploiting subtle differences in hydrophobic pocket dimensions. ERK2's smaller gatekeeper residue (Gln105) versus CDK2's bulky Phe80 allowed unhindered access for the phenylpyrazole moiety—a key selectivity determinant validated through kinome-wide screening. The compound exhibited a measured Kᵢ of 2.3 μM against ERK2 in biochemical assays, positioning it as a promising lead for further optimization [2].

Structural Evolution from Early Analogues to Target-Specific Derivatives

The structural evolution of pyrazolylpyrrole ERK inhibitors commenced with promiscuous kinase hinge-binding scaffolds possessing minimal selectivity. Initial leads featured unsubstituted pyrrole carboxamides with suboptimal cellular potency (IC₅₀ >10 μM). Introduction of the 4-phenylpyrazole moiety represented the first critical optimization step, improving ERK2 binding affinity by 15-fold through enhanced hydrophobic complementarity. Subsequent N,N-dimethylation of the carboxamide group addressed metabolic instability while maintaining a molecular weight <350 Da—adhering to "fragment-like" design principles for kinase inhibitors [2].

Table 2: Structural Evolution and Binding Affinities of Key Analogues

Structural FeatureERK2 Kᵢ (μM)Cellular IC₅₀ (μM)Key Advancement
Unsubstituted pyrrole34.5>50Baseline scaffold with weak hinge binding
3-Pyrazolylpyrrole12.118.3Improved hinge interaction
4-Phenylpyrazolyl derivative2.35.7Hydrophobic pocket occupation (PDB 2OJG)
N,N-Dimethyl carboxamide1.82.9Enhanced permeability & metabolic stability
5-Cyano pyrazole variant0.91.1Additional H-bond with Lys52

Systematic exploration of heterocycle substitutions revealed stringent spatial constraints within the ERK2 binding pocket. Derivatives with ortho-substituted phenyl groups exhibited 4-fold reduced affinity due to steric hindrance with Ile31, while meta-substitutions maintained binding through preserved π-stacking interactions. The critical role of the pyrazole NH was confirmed through methylation experiments—N-methylation abolished activity by disrupting a key water-mediated hydrogen bond network. Molecular modeling further guided the design of 5-cyano substituted pyrazoles, which formed an additional hydrogen bond with Lys52, improving potency to submicromolar levels (Kᵢ = 0.9 μM) [2].

The N,N-dimethyl carboxamide derivative represented the optimal balance of potency, selectivity, and physicochemical properties within this series. Compared to earlier analogues, it exhibited:

  • 19-fold higher ERK2 binding affinity than the unsubstituted pyrrole progenitor
  • 5-fold selectivity over JNK1 (MAPK8) and p38α (MAPK14) kinases
  • Reduced hERG channel binding (predicted IC₅₀ >30 μM) due to controlled lipophilicity (cLogP = 2.63)
  • Enhanced passive permeability (Papp >15 × 10⁻⁶ cm/s in Caco-2 assays) attributed to the dimethylamide's reduced polarity [1] [2] [4]

This compound established the foundational pharmacophore for subsequent clinical candidates, demonstrating that strategic incorporation of hydrophobic extensions and polarity-modulating substituents could achieve target-specific ERK inhibition within the challenging landscape of kinase drug discovery.

Properties

CAS Number

321553-20-2

Product Name

N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

IUPAC Name

N,N-dimethyl-4-(4-phenyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxamide

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C16H16N4O/c1-20(2)16(21)14-8-12(9-17-14)15-13(10-18-19-15)11-6-4-3-5-7-11/h3-10,17H,1-2H3,(H,18,19)

InChI Key

OPBUUQBZKJSWTN-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=CN1)C2=C(C=NN2)C3=CC=CC=C3

Solubility

not available

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C2=C(C=NN2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.